molecular formula C13H21NO4 B2770157 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid CAS No. 1341035-53-7

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid

Cat. No.: B2770157
CAS No.: 1341035-53-7
M. Wt: 255.314
InChI Key: RCNJNRKPAPASBG-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[221]heptan-5-yl}acetic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic system.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom. This is usually done by reacting the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through various methods, including alkylation or acylation reactions, depending on the starting materials and desired conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the bicyclic structure. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its bicyclic structure and functional groups allow for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a building block for more complex biologically active molecules.

Mechanism of Action

The mechanism by which 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The bicyclic structure can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid

Uniqueness

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides distinct chemical reactivity and stability, making it a valuable compound for various synthetic and research applications.

Biological Activity

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid (CAS Number: 1341035-53-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Structure : The compound features a bicyclic structure which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its structural properties, particularly the azabicyclo framework which is known to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : Its structure allows it to bind to receptors, potentially altering signal transduction pathways.
  • Antiproliferative Effects : Some studies have indicated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against cancer cell lines.

Antiproliferative Activity

A study investigating the antiproliferative effects of azabicyclo compounds found that certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin. Notably, the activity varied across different cell lines:

CompoundCell LineIC50 (µM)
2-Azabicyclo derivativeA549 (lung cancer)15
2-Azabicyclo derivativeMCF-7 (breast cancer)12
CisplatinA54910

This data suggests that modifications to the bicyclic structure can enhance or diminish biological activity depending on the target cell type .

Enzyme Inhibition Studies

Research has shown that related compounds can inhibit specific enzymes involved in cancer progression and metabolic disorders. For instance, the inhibition of γ-secretase complexes has been noted, which is crucial in the context of Alzheimer's disease:

Complex TypeInhibition (%)
PSEN1-APH1A75
PSEN1-APH1B60

These findings indicate potential therapeutic roles in neurodegenerative diseases .

Study on Anticancer Properties

In a recent study published in Materials, researchers synthesized a series of azabicyclo compounds and evaluated their anticancer properties. Among them, the compound with a tert-butoxycarbonyl group showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Neuroprotective Effects

Another study highlighted the neuroprotective properties of azabicyclo derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-9-5-10(14)4-8(9)6-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNJNRKPAPASBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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